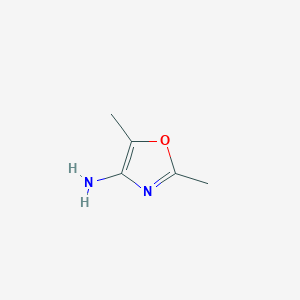

Dimethyl-1,3-oxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C5H8N2O/c1-3-5(6)7-4(2)8-3/h6H2,1-2H3 |

InChI Key |

VCAUTEPTGWVXCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 1,3 Oxazol 4 Amine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing the 1,3-oxazol-4-amine skeleton have long been established in organic chemistry. These routes typically involve the formation of the heterocyclic ring through condensation and cyclization reactions, often requiring specific functionalized precursors.

Cyclocondensation reactions are a cornerstone of oxazole (B20620) synthesis, involving the joining of two or more molecules to form the heterocyclic ring, usually with the elimination of a small molecule like water. A classic example is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of N-acyl-α-amino ketones. nih.gov This method and related cyclocondensations are fundamental to forming the oxazole core.

Many oxazole syntheses are effectively dehydration reactions where an acyclic precursor undergoes ring closure with the loss of a water molecule. The Robinson-Gabriel synthesis is a prime example of such a cyclodehydration process. nih.govmdpi.com The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or concentrated sulfuric acid (H₂SO₄). acs.org

For example, N-acyl-α-amino ketones can be cyclized to their corresponding 2,4,5-trisubstituted 1,3-oxazoles using phosphoryl trichloride (B1173362) at reflux. farmaciajournal.com A patented method describes the use of a cyclization dehydrating agent composed of phosphorus oxychloride, triethylamine, and dimethylformamide to convert N-ethoxy oxalyl alanine (B10760859) ethyl ester into 4-methyl-5-ethoxy oxazole, showcasing a specific application of dehydration in forming the oxazole ring. google.com The infrared (IR) spectra of the resulting oxazoles, when compared to their open-chain precursors, confirm the occurrence of intramolecular cyclocondensation, notably by the disappearance of N-H and O-H signals and shifts in carbonyl and C=N stretching frequencies. mdpi.com

The reaction of α-substituted ketones with various amine sources is a versatile and widely used strategy for constructing the oxazole ring. The substituent on the α-carbon of the ketone serves as a leaving group, facilitating the cyclization process.

Commonly, α-haloketones (e.g., α-bromoketones) are reacted with primary amides. nih.gov To circumvent the use of highly lachrymatory phenacyl halides, α-tosyloxyketones have been introduced as stable, crystalline, and safer synthetic equivalents. connectjournals.com A facile synthesis of disubstituted oxazoles has been described via the decarboxylative oxidative cyclization of primary amino acids with α-tosyloxyketones, using tert-butyl hydroperoxide (TBHP) as an oxidant and a catalytic amount of iodine. connectjournals.com

More recently, a metal-free method was developed for synthesizing substituted oxazoles through the cyclization of substituted 2-oxo-2-phenylethyl acetates with amines. rsc.org This reaction proceeds via a highly chemoselective C–O bond cleavage, followed by the formation of new C–N and C–O bonds in one pot, using potassium carbonate as a base and iodine as a promoter. rsc.org These methods demonstrate the utility of α-functionalized ketones in providing a reliable entry to diverse oxazole structures, where the final substitution pattern is dictated by the specific ketone and amine precursors used.

Modern and Catalytic Synthetic Strategies

The development of catalytic systems has revolutionized oxazole synthesis, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to conventional methods. researchgate.net Transition metals and photoredox catalysts are at the forefront of these modern strategies.

Transition metals like copper, palladium, and gold are powerful catalysts for constructing the oxazole ring through various cyclization and annulation reactions. researchgate.net

Copper Catalysis: Copper catalysts are particularly versatile and cost-effective for oxazole synthesis. acs.org Numerous copper-catalyzed methods have been developed, including:

Oxidative Annulation: A copper-mediated aerobic oxidative annulation of ketones and amines allows for the synthesis of 2,4,5-trisubstituted oxazoles from readily available substrates under a molecular oxygen atmosphere. acs.org

[3+2] Annulation Cascade: A novel method involves a copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium–phosphonium (B103445) hybrid ylides, which proceeds with excellent regioselectivity under mild conditions. thieme-connect.comthieme-connect.com

Oxidative Cyclization of Enamides: 2,5-disubstituted oxazoles can be synthesized via a copper(II)-catalyzed oxidative cyclization of enamides, which proceeds through vinylic C-H bond functionalization at room temperature. organic-chemistry.orgresearchgate.net

Oxidative [2+2+1] Cycloaddition: A robust copper(II)-catalyzed cycloaddition of internal alkynes and nitriles provides an effective and regioselective route to trisubstituted oxazoles. rsc.org

| Method | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Ketones, Amines | Copper catalyst, O₂ | Solvent-free, uses molecular oxygen as oxidant. | acs.org |

| [3+2] Annulation Cascade | Amides, IIII/PV Hybrid Ylides | Cu(acac)₂ | Excellent regioselectivity, mild conditions. | thieme-connect.comthieme-connect.com |

| Oxidative Cyclization | Enamides | Cu(OAc)₂ | Vinylic C-H functionalization at room temperature. | organic-chemistry.orgresearchgate.net |

| [2+2+1] Cycloaddition | Internal Alkynes, Nitriles | Cu(OTf)₂ | Regioselective, water participates in the reaction. | rsc.org |

Palladium Catalysis: Palladium catalysts are highly effective for C-C and C-N bond-forming reactions, which have been ingeniously applied to oxazole synthesis.

Sequential C–N/C–O Bond Formation: A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been established via a Pd(II)-catalyzed sp² C–H activation pathway. acs.orgorganic-chemistry.org This one-pot reaction proceeds through a C–N bond formation followed by a C–O bond formation to close the ring, using K₂S₂O₈ as an oxidant and CuBr₂ as a promoter. organic-chemistry.org

Cyclization of N-propargylamides: The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃ provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org

Suzuki Cross-Coupling: A streamlined, one-step construction of trisubstituted oxazoles has been developed using a palladium-catalyzed Suzuki cross-coupling reaction of acyl-protected 3,3,3-trifluoro-dl-alanine (B31342) derivatives with boronic acids. acs.org

Gold Catalysis: Gold catalysis has emerged as a powerful tool for alkyne activation, leading to several mild and efficient methods for oxazole synthesis.

Cyclization of N-Propargylcarboxamides: Homogeneous gold catalysts, such as AuCl₃, can convert N-propargylcarboxamides into 2,5-disubstituted oxazoles under very mild conditions. acs.org

Intermolecular Alkyne Oxidation: A [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom (from an oxidant like 8-methylquinoline (B175542) N-oxide) is catalyzed by gold complexes (e.g., Au(PPh₃)NTf₂) to efficiently produce 2,5-disubstituted oxazoles. organic-chemistry.org

Annulation with Alkynyl Thioethers: In the first example of gold-catalyzed group-transfer reactions onto alkynyl thioethers, these substrates react with nucleophilic nitrenoids to provide densely functionalized oxazoles with high regioselectivity. d-nb.info

[3+2] Cycloaddition: A gold-catalyzed regioselective [3+2] cycloaddition between alkynyl triazenes and 1,2,4-dioxazoles has been developed, offering a scalable route to diverse oxazole structures under mild conditions. scispace.comrsc.org

Visible-light photoredox catalysis represents a sustainable and powerful strategy for organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the synthesis of oxazoles.

The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)₃Cl₂ or eosin (B541160) Y) by visible light. rsc.orgorganic-chemistry.org The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, which triggers the desired chemical cascade.

Key examples in oxazole synthesis include:

Tandem Oxidative Cyclization: A CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines provides access to substituted oxazoles. This method is notable for avoiding transition-metal catalysts and peroxides. rsc.orgorganic-chemistry.org

Reaction of α-Bromoketones and Benzylamines: Valuable substituted oxazoles can be synthesized from readily available α-bromoketones and benzylamines at room temperature using visible-light photocatalysis. This process typically requires a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.org

[3+2] Cycloaddition/Oxidative Aromatization: A one-pot synthesis of oxazoles from 2H-azirines and aldehydes can be achieved through a [3+2] cycloaddition followed by an oxidative aromatization sequence driven by photoredox catalysis. acs.org

The use of amines as starting materials is common in these reactions, as they are readily oxidized and can serve as reductive quenchers for the photocatalyst's excited state, initiating the catalytic cycle. nih.gov These photoredox methods offer a green and efficient alternative for constructing the 1,3-oxazol-4-amine scaffold and its derivatives. kaust.edu.sa

Base-Mediated Transformations and Annulation Reactions

Base-mediated transformations are a cornerstone in the synthesis of oxazole derivatives. These reactions often involve the deprotonation of a suitable precursor, initiating a cascade of events leading to the formation of the oxazole ring. A common strategy involves the base-induced transformation of 2-acyl-3-alkyl-2H-azirines. organic-chemistry.org This process is initiated by deprotonation, followed by a nucleophilic addition to the imine functionality, with a ketenimine intermediate being consistent with both experimental and computational findings under strongly basic conditions. organic-chemistry.org

Another approach utilizes the base-promoted dibromination of enamides with carbon tetrabromide (CBr4) to produce β,β-dibrominated secondary enamides. These intermediates can then be readily converted to 5-bromo-oxazoles through a copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org

Furthermore, base-mediated heteroannulation of Ugi adducts derived from propargylamine (B41283) provides a metal-free pathway to various heterocyclic structures. For instance, treatment of specific Ugi adducts with potassium tert-butoxide (t-BuOK) can lead to the formation of 2,3-dihydropyrroles. nih.gov Similarly, the use of a base like potassium carbonate (K2CO3) can promote the intramolecular heteroannulation of phenolic Ugi adducts to yield 1,4-benzoxazepine-5(2H)-ones. nih.gov

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are also pivotal in oxazole synthesis. A notable example is the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O2), which affords trisubstituted oxazoles through dioxygen activation and C-H bond functionalization. organic-chemistry.org

Multi-Component Reactions in the Synthesis of Functionalized 1,3-Oxazol-4-amine Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized 1,3-oxazol-4-amines in a single step from three or more reactants. nih.gov These reactions are highly valued for their ability to generate structural diversity and complexity rapidly. nih.gov

One of the most well-known MCRs is the Ugi reaction. Post-Ugi modifications of products derived from propargylamine have proven to be a versatile strategy for synthesizing a variety of heterocyclic compounds. nih.gov For example, a four-component Ugi reaction can be followed by a base-mediated transformation to create intricate molecular scaffolds. nih.gov

Another significant MCR is the Passerini reaction. By substituting the typical Brønsted acid with a Lewis acid, a new pathway to biologically important oxazole heterocycles can be achieved. nih.gov Further iteration, such as replacing the carbonyl component with an "iminium" species, expands the scope of accessible structures. nih.gov Unexpected side products in MCRs can also lead to new synthetic opportunities; for instance, the formation of a side product in a particular reaction highlighted the enhanced reactivity at the C-4 position of 5-aminooxazoles, leading to a new one-pot, four-component synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Gold-catalyzed reactions also feature in the MCR landscape for oxazole synthesis. A gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and an N-oxide provides 5-amino-1,3-oxazoles. organic-chemistry.org Using cyanamides instead of nitriles in this reaction can yield the more challenging 2,5-diaminooxazoles. organic-chemistry.org

| Reaction Type | Key Features | Example Products |

| Ugi Reaction (Post-Modification) | Four-component reaction followed by base-mediated cyclization. nih.gov | 2,3-Dihydropyrroles, 1,4-Benzoxazepine-5(2H)-ones. nih.gov |

| Modified Passerini Reaction | Lewis acid catalysis instead of Brønsted acid. nih.gov | Biologically important oxazole heterocycles. nih.gov |

| Four-Component Condensation | Aldehydes, silyltriflates, isocyanoacetamides, and acid chlorides. nih.gov | 2,4,5-Trisubstituted oxazoles. nih.gov |

| Gold-Catalyzed Annulation | Involves ynamides, nitriles, and an N-oxide. organic-chemistry.org | 5-Amino-1,3-oxazoles, 2,5-Diaminooxazoles. organic-chemistry.org |

Regioselective Synthesis of Dimethyl-1,3-oxazol-4-amine Derivatives

Regioselectivity, the control of the orientation of chemical bond formation, is crucial in the synthesis of specifically substituted oxazole derivatives. Various methods have been developed to achieve regioselective synthesis of oxazoles.

A palladium-catalyzed, copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This process is thought to proceed through a cascade of C–N and C–O bond formations, with water serving as the oxygen atom source. rsc.org Another regioselective method involves a metal-free annulation of alkynes, nitriles, and an oxygen atom source like PhIO in the presence of a strong acid, leading to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org

The reaction of β-enamino ketoesters with hydroxylamine (B1172632) can lead to two possible regioisomeric 1,2-oxazoles. beilstein-journals.orgnih.govbeilstein-journals.org The reaction pathway and the final product depend on the initial site of nucleophilic attack by hydroxylamine. beilstein-journals.org

Furthermore, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo-, bromo-, and chloro(hetero)aromatics allows for the regiocontrolled synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org

| Method | Catalyst/Reagents | Key Outcome | Reference |

| Oxidative Cyclization | Pd-catalyst/Cu-mediator | Trisubstituted oxazoles | rsc.org |

| Metal-Free Annulation | PhIO, TfOH or Tf₂NH | 2,4-Disubstituted and 2,4,5-Trisubstituted oxazoles | organic-chemistry.org |

| Cycloaddition | β-enamino ketoesters, hydroxylamine | Regioisomeric 1,2-oxazoles | beilstein-journals.orgnih.govbeilstein-journals.org |

| Direct (Hetero)arylation | Pd-catalyst | 2-(Hetero)arylated and 2,5-di(hetero)arylated oxazoles | organic-chemistry.org |

Stereoselective Approaches to Enantiomerically Enriched 1,3-Oxazol-4-amine Scaffolds

The synthesis of enantiomerically pure chiral amines is a significant challenge in organic synthesis. acs.org Stereoselective approaches are essential for producing specific stereoisomers of 1,3-oxazol-4-amine scaffolds, which is often crucial for their biological activity.

One strategy involves the use of chiral catalysts. For instance, chiral Lewis acid catalysts can be used for the enantioselective synthesis of hydroxy-oxindoles, while chiral Brønsted acid catalysts can afford enantiomerically enriched spiroindolones. nih.gov A phosphine-catalyzed regiodivergent enantioselective γ-addition of oxazolones to 2,3-butadienoates can produce either α,α-disubstituted α-amino acid derivatives or chiral N,O-acetals, depending on the substitution pattern of the starting oxazolone (B7731731). acs.org

Substrate-controlled diastereoselective reactions are another powerful tool. The use of chiral α-methylbenzyl imines as dipolarophiles in a Rh(II)-catalyzed 1,3-dipolar cycloaddition with carbonyl ylides yields enantiomerically pure syn-α-hydroxy-β-amino esters. diva-portal.org Similarly, the alkylation of imidazolidinones derived from L-proline can be directed to produce either cis or trans configured products with high diastereoselectivity, which can then be cleaved to afford enantiomerically enriched α-quaternary amino amides. nih.gov

A zirconocene-mediated reduction of sulfinyl ketimines has been shown to be a highly chemo- and stereoselective method for synthesizing chiral benzylamines. acs.org

Sustainable and Green Chemistry Protocols for this compound Preparation

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of oxazole derivatives. dntb.gov.uasemanticscholar.org

One approach is the use of environmentally benign solvents and catalysts. For example, a one-pot, three-component methodology for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been developed using an aqueous solution of gluconic acid as a recyclable, non-toxic reaction medium and catalyst. researchgate.net Nanomaterial-supported non-noble metal catalysts, such as graphene spheres encapsulating Ni/NiO nanoalloys, offer a cost-effective and reusable option for reactions like N-methylation of amines. semanticscholar.org

Ultrasound-assisted synthesis is another green technique that can enhance reaction efficiency, reduce energy consumption, and improve yields. preprints.org This method has been applied to the synthesis of isoxazole (B147169) derivatives through multi-component reactions and solvent-free protocols, often leading to shorter reaction times and higher atom economy. preprints.org

The development of one-pot tandem synthesis processes also aligns with green chemistry principles by reducing purification steps and waste. For instance, the reductive amination of aldehydes and the subsequent N-methylation of the primary amines can be carried out in a single pot using a Ni/NiO@C catalyst, resulting in excellent yields of the desired tertiary amines. semanticscholar.org

| Green Chemistry Approach | Key Features | Example Application |

| Green Solvents/Catalysts | Use of recyclable, non-toxic media like aqueous gluconic acid. researchgate.net | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net |

| Nanocatalysis | Reusable and cost-effective catalysts like Ni/NiO@C. semanticscholar.org | Selective N-methylation of amines. semanticscholar.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy consumption. preprints.org | Synthesis of isoxazole derivatives. preprints.org |

| One-Pot Tandem Reactions | Combines multiple steps without intermediate purification. semanticscholar.org | Synthesis of tertiary amines from aldehydes. semanticscholar.org |

Reactivity and Transformation Pathways of Dimethyl 1,3 Oxazol 4 Amine Derivatives

Ring-Opening Reactions of the 1,3-Oxazole Core

The stability of the 1,3-oxazole ring is moderate, and it can undergo cleavage under various conditions, including acidic or basic hydrolysis, oxidation, and nucleophilic attack. These reactions are often driven by the release of ring strain and the formation of more stable acyclic products.

Under acidic conditions, the oxazole (B20620) ring can be hydrolyzed to yield acyclic amides or esters. For instance, oxazoline (B21484) rings, closely related precursors, can be hydrolyzed with mineral acids like sulfuric or hydrochloric acid to produce hydroxy-substituted amines. google.com The protonation of the ring nitrogen atom facilitates nucleophilic attack by water.

Conversely, in the presence of a strong base, deprotonation can occur, leading to ring opening. Deprotonation at the C-2 position, which is the most acidic proton on the oxazole ring, can be accompanied by a ring-opening event to generate an isonitrile intermediate. cutm.ac.inijpbs.com Furthermore, the oxazole ring is susceptible to cleavage by oxidizing agents such as potassium permanganate, chromic chloride, and ozone. scribd.com

A significant pathway for ring transformation involves the reaction of 1,3-oxazol-5(4H)-ones, which are related to the oxazole core, with nucleophiles. These intermediates can undergo spontaneous ring-opening when a nucleophile is present. uzh.chacs.orgresearchgate.net For example, treatment of certain oxazolones with dimethylamine (B145610) can lead to the formation of a stable diamide (B1670390) product, demonstrating a clean ring-opening transformation. uzh.ch This reactivity highlights a method for converting the cyclic scaffold into a linear peptide-like structure.

Functional Group Interconversions on Dimethyl-1,3-oxazol-4-amine Scaffolds

The substituents on the this compound core, particularly the amino group and the methyl groups, can be chemically modified to introduce new functionalities. These interconversions are crucial for diversifying the molecular scaffold.

The primary amino group at the C-4 position is a key handle for derivatization. It can be acylated or converted into other functional groups. For instance, the synthesis of 1,3-oxazole sulfonamides is achieved through the reaction of the amine with a sulfonyl chloride in the presence of a base like pyridine. nih.gov

Substituents at other positions of the oxazole ring can also be transformed. A methylthio group at C-4 can be either removed using Raney nickel or oxidized to a methylsulfonyl group with reagents like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org This sulfonyl group can then serve as a leaving group for further substitutions. Similarly, other sulfanyl (B85325) groups can be oxidized to sulfoxides or sulfones. Hydrazino groups attached to the ring can be transformed into other heterocyclic systems, such as pyrazoles, or used to introduce residues of aliphatic amines. researchgate.net

The table below summarizes selected functional group interconversions on substituted oxazole scaffolds.

| Initial Functional Group | Position | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| -NH₂ | C-4 | Sulfonyl chloride, pyridine | -NHSO₂R (Sulfonamide) | nih.gov |

| -SCH₃ | C-4 | m-CPBA | -SO₂CH₃ (Sulfone) | organic-chemistry.org |

| -SCH₃ | C-4 | Raney Nickel | -H | organic-chemistry.org |

| -NHNH₂ | C-5 | Acetylacetone | Pyrazol-1-yl | researchgate.net |

| -SO₂Cl | C-5 | Amines (R-NH₂) | -SO₂NHR (Sulfonamide) | growingscience.comresearchgate.net |

Electrophilic Substitution Reactions on the Oxazole Ring

The 1,3-oxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging compared to more electron-rich heterocycles like pyrrole (B145914) or furan. pharmaguideline.com However, the presence of strong electron-donating groups, such as the amino group at C-4 and the methyl groups, activates the ring toward electrophilic attack. evitachem.comtandfonline.com

The regioselectivity of electrophilic substitution is influenced by the existing substituents. For the oxazole ring itself, the general order of reactivity is C-5 > C-4 > C-2. ijpbs.comscribd.com The amino group at C-4 is a powerful activating group and would be expected to direct incoming electrophiles. In the case of 2-dimethylamino-4-phenyloxazole, nitration occurs at the C-5 position. clockss.org Vilsmeier-Haack formylation of 2,5-diaryl-1,3-oxazoles bearing a dimethylamino group on a phenyl substituent can lead to formylation at the C-4 position of the oxazole ring. functmaterials.org.ua

Halogenation is a common electrophilic substitution. Bromination of 2-phenyloxazole, for instance, yields 5-bromo-2-phenyloxazole. scribd.com The direct halogenation of N-heteroaryl amines is a well-established field, providing routes to halogenated building blocks. derpharmachemica.com Due to the electron-deficient character of the oxazolium cation formed under strongly acidic conditions, reactions like nitration and sulfonation often fail unless the ring is sufficiently activated. pharmaguideline.comclockss.org

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution on the carbon atoms of the oxazole ring is uncommon and typically requires the presence of a good leaving group at an activated position. tandfonline.comsemanticscholar.org The most favorable position for nucleophilic attack is C-2, which is flanked by both heteroatoms. cutm.ac.inpharmaguideline.com The general reactivity order for substitution of a leaving group is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org

A prime example is the displacement of a halogen or a sulfonyl group from the C-2 position. cutm.ac.innih.gov The phenylsulfonyl group, for example, is an effective leaving group that can be displaced by various nucleophiles, providing a general route to 2,5-disubstituted-1,3-oxazoles. nih.gov In many cases, however, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Nucleophilic displacement can also occur on substituents attached to the ring. For example, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates readily react with amines to form the corresponding sulfonamides, demonstrating nucleophilic attack at the sulfur atom of the sulfonyl chloride group, not directly on the ring. researchgate.net The oxazole ring itself can act as an activating group; for example, an azole ring can activate an attached aromatic ring (bearing a leaving group) toward nucleophilic aromatic substitution. google.comresearchgate.net

Radical Reactions Involving this compound Species

The involvement of oxazole derivatives in radical reactions is a less explored area compared to their ionic reaction pathways. However, existing research indicates that radical mechanisms can be employed in the synthesis and transformation of oxazole-containing compounds.

One synthetic approach utilizes a thiocyanate (B1210189) radical, generated from potassium thiocyanate and potassium persulfate, which reacts with an α-azidochalcone to form a 2,4,5-trisubstituted oxazole. beilstein-journals.org This demonstrates that the oxazole ring system can be constructed through a pathway involving radical intermediates. Another method involves a dual catalytic system that uses an oxygen radical addition to a vinyl-gold intermediate to produce substituted oxazole aldehydes. organic-chemistry.org

While these examples pertain to the synthesis of the oxazole ring, they suggest that the scaffold can be compatible with radical conditions. The inherent ability of oxygen to participate in the formation of free radicals implies that oxazole derivatives could interact with radical species, potentially undergoing degradation or specific transformations under oxidative stress conditions. ijpbs.com Further research is needed to fully elucidate the scope of radical reactions directly on the this compound scaffold.

Rearrangement Reactions (e.g., Cornforth Rearrangements) of 1,3-Oxazole Derivatives

Substituted oxazoles can undergo several synthetically useful rearrangement reactions, which allow for the isomerization of the substitution pattern on the heterocyclic core.

Cornforth Rearrangement The Cornforth rearrangement is a characteristic thermal reaction of 4-acyl-1,3-oxazoles. wikipedia.org In this pericyclic reaction, the substituent attached to the acyl group at C-4 and the substituent at the C-5 position of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a thermal ring-opening to form a transient nitrile ylide intermediate, which then undergoes a nih.govnih.gov-sigmatropic-like rearrangement and subsequent ring-closure to yield the isomeric oxazole. wikipedia.org The reaction's success depends on the relative thermodynamic stability of the starting material versus the rearranged product. wikipedia.org This rearrangement is particularly useful in the synthesis of amino acids, where oxazoles can be key intermediates. wikipedia.org

Halogen Dance Rearrangement Another significant rearrangement is the "halogen dance," which involves the base-catalyzed migration of a halogen atom around the heterocyclic ring. nih.govresearchgate.net For example, treatment of 5-bromo-2-phenylthio-1,3-oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at C-4. nih.gov Upon warming, this intermediate can isomerize to the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole, which can then be trapped with various electrophiles to afford 2,4,5-trisubstituted oxazoles. nih.govthieme-connect.com This process provides a powerful method for functionalizing positions on the oxazole ring that are not directly accessible.

The table below highlights key rearrangement reactions applicable to oxazole derivatives.

| Rearrangement | Description | Key Intermediate | Reference |

|---|---|---|---|

| Cornforth Rearrangement | Thermal rearrangement of 4-acyloxazoles leading to an exchange of the C-5 substituent and the acyl's R-group. | Nitrile Ylide | nih.govwikipedia.org |

| Halogen Dance | Base-catalyzed migration of a halogen atom from one position to another on the oxazole ring. | Lithium-halogen intermediates | nih.govresearchgate.netthieme-connect.com |

Spectroscopic and Crystallographic Characterization of Dimethyl 1,3 Oxazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the analysis of Dimethyl-1,3-oxazol-4-amine derivatives, the chemical shifts (δ) and coupling constants (J) of protons offer a wealth of structural information.

For instance, in a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, the methyl protons on the oxazole (B20620) ring typically appear as singlets. nih.gov In one such derivative, the methyl protons at position 3 and the N-methyl protons resonate at 2.09 ppm and 3.33 ppm, respectively. mdpi.com Aromatic protons on substituent groups exhibit characteristic multiplets and coupling patterns depending on their substitution. For example, a 4-hydroxyphenyl substituent shows doublets at 6.79-6.82 ppm and 7.50-7.53 ppm, each with a coupling constant of 8.7 Hz. mdpi.com

In another study involving 4-isopropyl-1,3-oxazol-5(4H)-one derivatives, the proton at the 4-position (H-4) appears as a doublet, coupling with the adjacent isopropyl proton. nih.gov The isopropyl methine proton (H-18) is observed as a heptet of doublets due to coupling with both the H-4 proton and the protons of the two methyl groups. nih.gov This detailed coupling information is crucial for confirming the connectivity of the atoms within the molecule.

The following table summarizes representative ¹H NMR data for various this compound derivatives:

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-Amino-N'-(4-hydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide mdpi.com | CH₃ (pos. 3) | 2.09 | s | - |

| N-CH₃ | 3.33 | s | - | |

| CH-aromat | 6.79-6.82 | d | 8.7 | |

| CH-aromat | 7.50-7.53 | d | 8.7 | |

| 4-Isopropyl-1,3-oxazol-5(4H)-one derivative nih.gov | H-4 | 4.32 | d | 4.7 |

| H-18 (isopropyl) | 2.39 | hd | 6.9, 4.7 | |

| 2,9-Dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one mdpi.com | Pyridine/Benzene-H | 7.53 | d | 8.7 |

| Pyridine/Benzene-H | 7.77 | d | 9.2 | |

| Pyridine/Benzene-H | 8.18 | d | 9.3 | |

| Pyridine/Benzene-H | 8.95 | d | 8.6 |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Coupling Constant (J) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In the characterization of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the carbon atoms of the 1,2-oxazole ring exhibit distinct signals. beilstein-journals.org For one derivative, the C-4, C-3, and C-5 carbons resonate at approximately 108.3 ppm, 150.2 ppm, and 179.5 ppm, respectively. beilstein-journals.org The significant downfield shift of C-5 is indicative of its attachment to two heteroatoms (N and O).

For 1,3-oxazole derivatives, the C-4 signal is notably deshielded upon ring formation. In a study of N-acyl-α-amino ketones and their corresponding 1,3-oxazoles, the C-4 signal shifted from approximately 59 ppm in the acyclic precursor to around 144 ppm in the oxazole ring. mdpi.com This substantial shift confirms the successful cyclization. The C-2 signal of the 1,3-oxazole ring is typically observed around 157-158 ppm. mdpi.com

The table below presents characteristic ¹³C NMR chemical shifts for selected this compound derivatives:

| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl 5-(N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate beilstein-journals.org | C-4 | 108.3 |

| C-3 | 150.2 | |

| C-5 | 179.5 | |

| 1,3-Oxazole derivative from N-acyl-α-amino ketone mdpi.com | C-4 | 144.15 |

| C-2 | 157.93 | |

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine mdpi.com | C-4 (isoxazole) | 113.30 |

| C-3 (isoxazole) | 158.21 | |

| C-5 (isoxazole) | 174.45 |

Heteronuclear NMR (e.g., ³¹P NMR for Phosphonium (B103445) Derivatives)

While less common for simple oxazole derivatives, heteronuclear NMR becomes crucial when other heteroatoms are incorporated into the molecular structure. For instance, if a phosphonium salt derivative of this compound were synthesized, ³¹P NMR would be the definitive technique for characterizing the phosphorus environment. The chemical shift of the phosphorus nucleus would confirm the formation of the phosphonium cation and provide insights into its electronic environment.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

In the analysis of this compound derivatives, characteristic absorption bands in the IR spectrum confirm the presence of key structural motifs. For N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, a strong C=O stretching vibration is typically observed around 1615-1630 cm⁻¹, and the NH₂ stretching vibration of the amino group appears near 3440 cm⁻¹. nih.gov

For 1,3-oxazol-5(4H)-one derivatives, the carbonyl (C=O) stretching vibration is found at a higher wavenumber, around 1830 cm⁻¹, which is characteristic of this ring system. nih.gov The C=N stretching vibration in 1,3-oxazoles is typically observed in the region of 1602-1650 cm⁻¹. nih.gov The symmetric and asymmetric stretching vibrations of the C-O-C ether linkage in the oxazole ring are also identifiable, appearing around 1040-1098 cm⁻¹ and 1245-1282 cm⁻¹, respectively. nih.gov

The following table highlights key IR absorption bands for various this compound derivatives:

| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) |

| 5-Amino-N'-(2-chlorophenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide nih.gov | C=O | 1630 |

| NH₂ | 3438 | |

| 1,3-Oxazol-5(4H)-one derivative nih.gov | C=O | 1830 |

| C=N | 1650 | |

| C-O-C (symmetric) | 1040 | |

| C-O-C (asymmetric) | 1245 | |

| 8-Amino-2-methyl-4H-chromeno[3,4-d]oxazol-4-one mdpi.com | NH₂ | 3417, 3244 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For various derivatives of this compound, mass spectrometry confirms the expected molecular weight. In the ESI-MS analysis of a series of N'-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides, the protonated molecular ions [M+H]⁺ were observed, confirming their respective molecular formulas. nih.gov For example, the derivative with a 2-chlorophenyl substituent showed an [M+H]⁺ peak at m/z 293.0811, consistent with the calculated mass. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. In the study of oxazole derivatives formed via a 5-exo-dig cyclization, HRMS (ESI-TOF) was used to confirm the elemental composition of the products. rsc.org For instance, one derivative yielded an [M+H]⁺ ion at m/z 518.2456, which matched the calculated value of 518.2462 for the formula C₃₂H₃₇NO₃Cl. rsc.org

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of ions, providing further structural details. In the analysis of a 1,3,4-oxadiazole (B1194373) derivative linked to an isoxazole (B147169), the fragmentation of the parent ion at m/z 196.0830 yielded characteristic fragment ions at m/z 154.0615, 127.0507, 110.0242, and 82.0287, which helps to piece together the structure of the molecule. rsc.org

The table below summarizes mass spectrometry data for representative derivatives:

| Compound/Derivative | Ionization Method | Observed m/z | Ion |

| 5-Amino-N'-(2-chlorophenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide nih.gov | ESI | 293.0811 | [M+H]⁺ |

| 5-Amino-N'-(2-methoxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide nih.gov | ESI | 289.1313 | [M+H]⁺ |

| Oxazole derivative (C₃₂H₃₇NO₃Cl) rsc.org | ESI-TOF | 518.2456 | [M+H]⁺ |

| Isoxazole-linked 1,3,4-oxadiazole derivative rsc.org | ESI | 196.0830 | [M]⁺ |

Single-Crystal X-ray Diffraction Studies

For a derivative, 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, single-crystal X-ray diffraction revealed that the oxazole ring is essentially planar. researchgate.net The study also detailed the bond lengths and angles within the molecule and described the intermolecular hydrogen bonding interactions (O-H···N and C-H···O) that link the molecules into chains in the crystal structure. researchgate.net

In another example, the X-ray diffraction analysis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine established its spatial structure, confirming the connectivity and conformation of this complex molecule. mdpi.com The crystal structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799) provided final, unambiguous support for the structural analysis that was initially based on NMR data. beilstein-journals.org

The crystallographic data for 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione is summarized below:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3866 (5) |

| b (Å) | 8.8044 (5) |

| c (Å) | 10.6734 (7) |

| α (°) | 103.997 (3) |

| β (°) | 90.025 (3) |

| γ (°) | 112.663 (2) |

| V (ų) | 701.80 (7) |

| Z | 2 |

This comprehensive characterization, integrating data from multiple spectroscopic and crystallographic techniques, is essential for unequivocally establishing the structure and properties of new this compound derivatives, paving the way for further investigation into their chemical reactivity and potential applications.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

In the crystal structure of 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, a complex network of intermolecular interactions is observed. researchgate.net Molecules are linked into chains by pairs of O—H⋯N and C—H⋯O hydrogen bonds, which form distinct ring motifs. researchgate.net Specifically, these interactions generate R²₂(9) ring motifs that propagate along the a-axis. researchgate.net Other oxazolone (B7731731) derivatives are known to form centrosymmetric hydrogen-bonded dimers through C–H···O interactions, resulting in R²₂(14) ring motifs. dergipark.org.tr

Beyond classical hydrogen bonding, weaker interactions also play a significant role. In some derivatives, C–O···π stacking interactions are present between the oxazole ring and an oxygen atom of an adjacent molecule, further stabilizing the crystal lattice. dergipark.org.tr The packing in related heterocyclic systems can also be heavily influenced by van der Waals interactions, especially where stronger hydrogen bond donors or acceptors are absent. iucr.org Research into series of related oxazole compounds suggests that the cumulative effect of numerous non-specific, weaker interactions can be more significant for the total crystal cohesion energy than a few strong, specific interactions. mdpi.com For instance, in a derivative containing bromine, Br···Br interactions conforming to halogen bond characteristics were identified as important for creating molecular pairs with high interaction energies. mdpi.com

| Derivative | Interaction Type | Description | Resulting Motif/Structure | Source |

|---|---|---|---|---|

| 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione | O—H⋯N, C—H⋯O | Intermolecular hydrogen bonds linking molecules. | Formation of one-dimensional chains incorporating R²₂(9) ring motifs. | researchgate.net |

| (4-(3-Thiophenylmethylene)-2-(4-tolyl)oxazol-5-one) | C–H···O | Intermolecular hydrogen bonds forming dimeric arrangements around an inversion centre. | Centrosymmetric R²₂(14) ring motif. | dergipark.org.tr |

| (4-(3-Thiophenylmethylene)-2-(4-tolyl)oxazol-5-one) | C–O···π | Interaction between an oxygen atom and the π-system of the oxazole ring of an adjacent molecule. | Links molecules into chains. | dergipark.org.tr |

Molecular Conformation and Dihedral Angles within the 1,3-Oxazol-4-amine Framework

In the case of 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the oxazole ring itself is essentially planar, with a maximum deviation of -0.004 (2) Å. researchgate.net This planar oxazole ring is inclined at a significant dihedral angle of 36.00 (8)° with respect to the mean plane of the tetrahydroisoquinoline moiety it is attached to. researchgate.net In contrast, other oxazole derivatives exhibit much smaller dihedral angles, indicating a more coplanar arrangement between the heterocyclic ring and its substituents. For example, in an oxazol-5-one derivative featuring thiophene (B33073) and p-tolyl groups, the dihedral angles between the oxazole ring and the thiophene and p-tolyl rings are only 4.6(2)° and 1.7(2)°, respectively. dergipark.org.tr This near-coplanarity is further supported by torsion angles within the molecule. dergipark.org.tr

The conformation of non-aromatic parts of the molecule is also a key feature. In the aforementioned isoquinolinedione derivative, the non-planar piperidine (B6355638) ring of the tetrahydroisoquinoline system adopts a half-boat conformation. researchgate.net

| Derivative | Planes | Dihedral Angle (°) | Source |

|---|---|---|---|

| 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione | Oxazole ring and Tetrahydroisoquinoline mean plane | 36.00 (8) | researchgate.net |

| (4-(3-Thiophenylmethylene)-2-(4-tolyl)oxazol-5-one) | Oxazole ring and Thiophene ring | 4.6 (2) | dergipark.org.tr |

| Oxazole ring and p-Tolyl ring | 1.7 (2) | dergipark.org.tr | |

| 5-(4-bromophenyl)-1,3-oxazol-2-amine | Oxazole ring and Aromatic ring | 9.68 (7) | nih.gov |

Analysis of Bond Lengths and Angles

The internal geometry of the 1,3-oxazole ring, defined by its bond lengths and angles, provides critical information about its electronic structure and degree of aromatic character. X-ray diffraction studies establish these parameters with high precision.

The oxazole ring is planar, and analysis of its bond distances suggests a significant degree of bond fixation, with a notable difference in the lengths of the C(2)–N and C(4)–N bonds. researchgate.net In a generalized oxazole ring, typical bond lengths are approximately 1.352 Å for O(1)-C(2), 1.309 Å for C(2)-N(3), 1.386 Å for N(3)-C(4), 1.355 Å for C(4)-C(5), and 1.362 Å for C(5)-O(1). researchgate.net The internal bond angles are also characteristic, reflecting the five-membered heterocyclic structure. researchgate.net

In a specific study of an oxazol-5-one derivative, experimentally determined bond lengths and angles were found to be within normal ranges and showed good agreement with values obtained from theoretical Density Functional Theory (DFT) calculations. dergipark.org.tr For instance, the bond lengths within the oxazol-5-one ring were reported as O1–C7: 1.391(5) Å, C7–C6: 1.488(6) Å, C6–N1: 1.397(5) Å, N1–C8: 1.285(5) Å, and C8–O1: 1.373(5) Å. dergipark.org.tr These values, while from an oxazolone, illustrate the precision of crystallographic data and the typical bond orders found in such heterocyclic systems. The bond lengths in 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione were also reported to be within normal ranges. researchgate.net

| Structure | Parameter | Value (Å or °) | Source |

|---|---|---|---|

| Generic 1,3-Oxazole Ring | O(1)–C(2) | 1.352 Å | researchgate.net |

| C(2)–N(3) | 1.309 Å | researchgate.net | |

| N(3)–C(4) | 1.386 Å | researchgate.net | |

| C(4)–C(5) | 1.355 Å | researchgate.net | |

| C(5)–O(1) | 1.362 Å | researchgate.net | |

| (4-(3-Thiophenylmethylene)-2-(4-tolyl)oxazol-5-one) Ring | N1–C8 | 1.285(5) Å | dergipark.org.tr |

| C8–O1 | 1.373(5) Å | dergipark.org.tr | |

| O1–C7–C6 | 109.9(4)° | dergipark.org.tr | |

| C6–N1–C8 | 105.8(4)° | dergipark.org.tr | |

| N1–C8–O1 | 115.8(4)° | dergipark.org.tr |

Computational and Theoretical Investigations of Dimethyl 1,3 Oxazol 4 Amine Structures

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are employed to determine the electronic structure and geometry of molecules. irjweb.comresearchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying heterocyclic systems like oxazole (B20620) derivatives. irjweb.com These methods calculate the ground state properties of a molecule by optimizing its geometry to find the lowest energy conformation.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. researchgate.net

For Dimethyl-1,3-oxazol-4-amine, the presence of electron-donating groups (two methyl groups and an amino group) attached to the oxazole ring significantly influences its electronic structure. These groups tend to increase the energy of the HOMO, making the molecule a better electron donor. This effect generally leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted oxazole parent ring, thereby increasing its predicted chemical reactivity. researchgate.netdergipark.org.tr Theoretical calculations for substituted oxazoles have shown that methyl groups increase the heat of formation by approximately 9 kcal/mol per group and decrease the HOMO-LUMO energy gap. researchgate.net

| Substituent Group | Position on Ring | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on HOMO-LUMO Gap (ΔE) |

|---|---|---|---|---|---|

| -CH₃ (Methyl) | Any | Electron-Donating (Inductive Effect, Hyperconjugation) | Increase | Minor Change | Decrease |

| -NH₂ (Amino) | C4 | Electron-Donating (Resonance) | Significant Increase | Minor Change | Significant Decrease |

| Overall Effect for this compound: The combination of two methyl groups and one amino group is expected to significantly raise the HOMO energy level and decrease the overall HOMO-LUMO energy gap, suggesting a molecule with heightened chemical reactivity compared to unsubstituted oxazole. |

The distribution of electrons within a molecule is not uniform, leading to regions that are electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. irjweb.com MEP maps are valuable tools for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. irjweb.comresearchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. irjweb.com

For this compound, theoretical calculations would predict the following:

Negative Regions: The highest electron density would be located around the electronegative oxygen (O1) and nitrogen (N3) atoms of the oxazole ring, as well as the nitrogen atom of the C4-amino group. These areas would appear red on an MEP map, indicating them as primary sites for hydrogen bonding and interaction with electrophiles.

Positive Regions: The hydrogen atoms of the amino group and the methyl groups would be electron-poor, appearing blue. These sites are susceptible to interaction with nucleophiles.

Neutral Regions: The carbon framework of the molecule would exhibit intermediate potential, typically colored green.

This charge distribution is crucial for understanding the molecule's behavior in biological systems, as it governs how the molecule might bind to the active site of an enzyme or receptor. irjweb.com

Conformational Analysis and Rotational Barriers via Theoretical Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. iu.edu.sa Theoretical modeling can be used to calculate the potential energy of a molecule as a function of the torsion angle of a specific bond. This allows for the identification of stable, low-energy conformers and the determination of the energy barriers that hinder free rotation between them. nih.govmdpi.com

For this compound, the key rotatable single bonds are:

The bond between the oxazole ring and the amino group (C4—N).

The bonds connecting the methyl groups to the oxazole ring or the amino nitrogen.

Calculations would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. Studies on similar molecules, such as 2-aminophenol, have shown that internal rotation of amino (NH₂) and hydroxyl (OH) groups leads to multiple possible conformers with varying stabilities. nih.gov The rotational barrier for a methyl group is typically around 1200 cm⁻¹ (or ~3.4 kcal/mol). nih.gov The barrier for the amino group's rotation would be influenced by steric hindrance from the adjacent methyl group and electronic interactions with the oxazole ring. Quantum mechanical calculations using methods like MP2 or B3LYP can accurately predict these barriers. nih.gov

| Rotatable Bond | Associated Dihedral Angle | Predicted Low-Energy Conformation | Predicted Rotational Barrier | Method of Investigation |

|---|---|---|---|---|

| C4—N (Amino Group) | e.g., C5-C4-N-H | A planar or near-planar arrangement of the NH₂ group relative to the oxazole ring may be favored to maximize resonance stabilization. | Moderate; influenced by steric hindrance and electronic effects. | DFT/MP2 Potential Energy Surface Scan |

| C(ring)—C (Methyl Group) | e.g., N3-C-C-H | A staggered conformation where the methyl hydrogens are not eclipsing the ring atoms. | Low (~3 kcal/mol), typical for methyl rotation. | DFT/MP2 Potential Energy Surface Scan |

Thermodynamic Aspects of 1,3-Oxazol-4-amine Formation and Reactions

Computational chemistry allows for the calculation of key thermodynamic properties, such as the heat of formation (ΔHf) and Gibbs free energy (ΔG), which provide insight into the stability and reactivity of molecules. researchgate.net The heat of formation indicates the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative value implies greater stability.

Theoretical studies on methyl-substituted oxazoles have shown that each addition of a methyl group increases the heat of formation by approximately 9 kcal/mol. researchgate.net Based on this, this compound is expected to be an energetically stable molecule.

Molecular Dynamics Simulations in Chemical Environments

While quantum chemical calculations typically model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic chemical environment, such as in a solvent like water. nih.govresearchgate.net MD simulations treat atoms as classical particles and use force fields (e.g., CHARMM, OPLS-AA) to describe the forces between them. ajchem-a.com

An MD simulation of this compound would involve placing the molecule in a simulated box of water molecules and calculating the trajectory of every atom over a period of nanoseconds or longer. researchgate.netajchem-a.com Analysis of these simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds with the ring's oxygen and nitrogen atoms and the amino group.

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in solution.

Transport Properties: How the molecule diffuses through the solvent.

Such simulations are crucial for understanding how the molecule behaves in a biological context, predicting its solubility, and examining its interactions with larger biomolecules like proteins. nih.gov

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR, IR)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is essential for identifying and characterizing newly synthesized compounds. nahrainuniv.edu.iq

NMR Spectroscopy: Theoretical methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. mdpi.commdpi.com Calculations using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework can produce theoretical NMR spectra. iu.edu.sa By comparing the calculated shifts with experimental data, researchers can confirm the proposed molecular structure. For this compound, specific shifts for the methyl protons, the amino protons, and the distinct carbons of the oxazole ring can be predicted. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. Quantum calculations can compute these vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be used to assign the peaks in an experimental spectrum to specific bond stretches, bends, and wags. This is invaluable for confirming the presence of key functional groups. dergipark.org.triu.edu.sa

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Typically two bands (symmetric and asymmetric stretch). |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Characteristic of sp³ C-H bonds. |

| C=N Stretch | Oxazole Ring | 1640 - 1690 | Key vibration for the imine functionality within the ring. |

| C=C Stretch | Oxazole Ring | 1500 - 1600 | Aromatic ring stretching. |

| N-H Bend | Amino (-NH₂) | 1550 - 1650 | Scissoring vibration of the amino group. |

| C-O-C Stretch | Oxazole Ring | 1050 - 1250 | Stretching of the ether-like linkage in the ring. |

Mechanistic Aspects of Reactions Involving Dimethyl 1,3 Oxazol 4 Amine

Proposed Reaction Pathways for the Formation of 1,3-Oxazol-4-amine Scaffolds

Detailed, peer-reviewed proposed reaction pathways for the formation of 1,3-oxazol-4-amine scaffolds are not available in the existing literature.

Identification and Characterization of Reaction Intermediates

There is no published data on the identification and characterization of reaction intermediates in the synthesis of 1,3-oxazol-4-amines.

Transition State Analysis in 1,3-Oxazol-4-amine Synthesis and Transformations

Computational or experimental transition state analyses for the synthesis and transformations of 1,3-oxazol-4-amines have not been reported.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies to determine the reaction rates and influencing factors for the formation of 1,3-oxazol-4-amines are absent from the scientific literature.

Role of Catalysis in Mechanistic Pathways

While catalysis is crucial in many oxazole (B20620) syntheses, specific studies detailing the role of catalysts in the mechanistic pathways leading to 1,3-oxazol-4-amines are not documented.

Applications of Dimethyl 1,3 Oxazol 4 Amine in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

No specific examples were found where Dimethyl-1,3-oxazol-4-amine was explicitly used as a starting material for the construction of complex heterocyclic systems. While oxazoles, in general, are used in cycloaddition reactions and as precursors to other heterocycles, the specific reactivity of this dimethylamino derivative remains undocumented in the available literature.

Precursors for Functionalized Organic Molecules and Intermediates

There is a lack of specific data on the transformation of this compound into other functionalized molecules. The potential for the amino group to be acylated, alkylated, or diazotized, followed by subsequent reactions, can be inferred from general amine chemistry, but specific examples and conditions for this compound are not published.

Integration in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy to create libraries of structurally diverse small molecules. While oxazole (B20620) scaffolds are sometimes employed in DOS campaigns, there are no specific reports found that document the integration of this compound into such a synthetic workflow.

Influence of Structural Modifications on Chemical Properties and Synthetic Outcomes

A comparative study on how structural modifications to the this compound skeleton (e.g., changing the position or nature of the alkyl groups) affect its chemical properties and success in synthetic applications has not been a subject of published research. Such studies are crucial for understanding structure-activity relationships and for the rational design of new building blocks.

Q & A

Q. Answer :

- X-ray crystallography : Programs like SHELXL and ORTEP-III resolve molecular geometry and validate bond distances/angles.

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies functional groups (e.g., C=N in oxazole).

- Elemental analysis : Validates stoichiometry (C, H, N content).

- Crystallographic validation : Tools like PLATON detect structural anomalies (e.g., missed symmetry, disorder).

How should researchers address discrepancies in crystallographic data during the refinement of this compound structures?

Answer : Discrepancies may arise from twinning or thermal motion. Strategies include:

- SHELXL refinement : Use restraints for anisotropic displacement parameters (ADPs) and occupancy adjustments .

- Cross-validation : Compare independent datasets and employ WinGX for symmetry checks.

- Hydrogen bonding analysis : Graph set theory interprets interaction patterns (e.g., chains or rings) to resolve ambiguities.

What methodological approaches are recommended for evaluating the bioactivity of this compound derivatives?

Q. Answer :

- Cytotoxicity assays : Use Daphnia magna for rapid, cost-effective screening (e.g., LC₅₀ determination at 10–100 μM) .

- Molecular docking : Tools like AutoDock Vina predict binding affinities with target proteins (e.g., kinases) to guide SAR studies .

- In vitro models : Validate activity in cell lines (e.g., cancer cells) with positive controls (e.g., doxorubicin).

How can hydrogen bonding patterns in this compound crystals inform supramolecular design?

Q. Answer :

- Graph set analysis : Categorizes H-bond motifs (e.g., C(4) chains or R₂²(8) rings) to predict packing behavior .

- Hirshfeld surfaces : Quantify interaction contributions (e.g., H…O vs. H…N contacts) to engineer solubility or stability.

- Thermal analysis : DSC/TGA correlates H-bond strength with thermal stability.

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Q. Answer :

- Solvent selection : Mixed systems (ethanol-water) promote slow evaporation.

- Temperature gradients : Gradual cooling (60°C → RT over 48 hours) minimizes disorder.

- Seeding techniques : Introduce microcrystals to control nucleation.

- Data collection : Use WinGX to plan optimal exposure times and detector positions.

What strategies validate the reproducibility of synthetic routes for this compound?

Q. Answer :

- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio).

- Scale-up protocols : Maintain consistent stirring rates and cooling profiles.

- Batch analysis : Compare HPLC profiles and melting points across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.